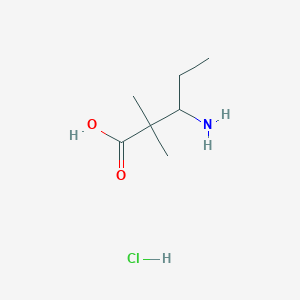
beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride: is a synthetic amino acid derivative. This compound is characterized by its unique structure, which includes an ethyl group and two methyl groups attached to the alpha carbon, and a hydrochloride salt form. It is often used in various chemical and biological research applications due to its distinctive properties.
Mécanisme D'action
Target of Action
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride, also known as 3-amino-2,2-dimethylpentanoic acid hydrochloride, is a derivative of the naturally occurring beta amino acid, β-Alanine . The primary targets of this compound are likely to be similar to those of β-Alanine, which include various enzymes and receptors involved in the biosynthesis and metabolism of carnosine, a dipeptide concentrated in muscle and brain tissue .
Mode of Action
The compound interacts with its targets by being incorporated into the structure of carnosine, thereby influencing the concentration of carnosine in muscles . This can decrease fatigue in athletes and increase total muscular work done .
Biochemical Pathways
It is also a component of pantothenic acid (vitamin B5), which is a component of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
It is known that β-alanine is soluble in water , which suggests that the compound may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of the compound’s action is an increase in the concentration of carnosine in muscles . This can lead to decreased fatigue and increased total muscular work done . Other potential effects include involvement in the synthesis of coenzyme A and potential roles in various biochemical pathways .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the compound and its interactions with its targets . Additionally, the presence of other compounds, such as enzymes and cofactors, could influence the efficacy of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride typically involves the alkylation of alanine derivatives. One common method includes the reaction of alpha,alpha-dimethyl-beta-alanine with ethyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparaison Avec Des Composés Similaires
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.
N,N-Dimethyl-beta-alanine hydrochloride: Similar in structure but with different substituents.
3-Dimethylaminopropionic acid hydrochloride: Another derivative with distinct chemical properties.
Uniqueness: Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride stands out due to its specific ethyl and dimethyl substitutions, which confer unique chemical and biological properties. These structural differences can result in varied reactivity and interactions compared to similar compounds .
Propriétés
IUPAC Name |
3-amino-2,2-dimethylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKABQKEUKMVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
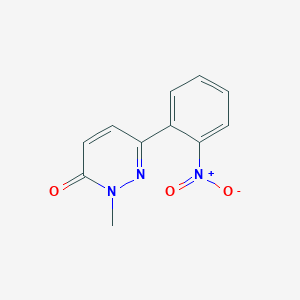
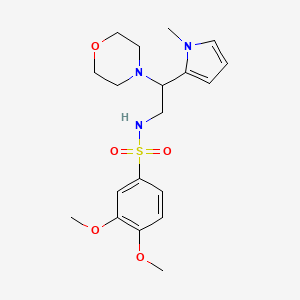
![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2874719.png)
![1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2874721.png)
![Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2874722.png)
![3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2874723.png)
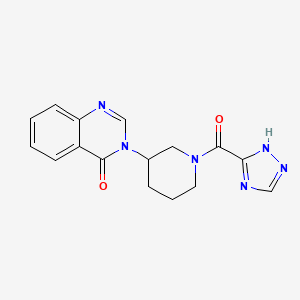
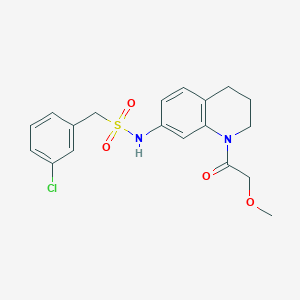
![N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2874726.png)
![3-[(2-chlorophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2874727.png)
![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)
![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)
